![molecular formula C17H23NO3S B3015521 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097908-77-3](/img/structure/B3015521.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

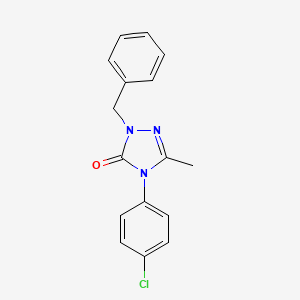

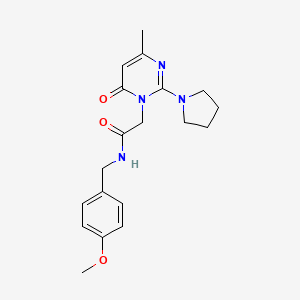

The compound “N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond , attached to a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon. The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the cyclohexene ring, the tetrahydronaphthalene group, and the sulfonamide group. Each of these groups can participate in different types of chemical reactions. For example, the double bond in the cyclohexene ring could potentially be involved in addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents.Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One of the scientific applications of sulfonamide derivatives includes their role as inhibitors of human carbonic anhydrase isozymes. For instance, a study by Akbaba et al. (2014) investigated the inhibitory effects of various sulfonamide derivatives on human carbonic anhydrase I and II. They found that compounds like N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide demonstrated significant inhibition against these isozymes (Akbaba et al., 2014).

Antimicrobial Agents

In the field of antimicrobial research, new tetrahydronaphthalene-sulfonamide derivatives have shown promising results. Mohamed et al. (2021) synthesized these derivatives and tested them for in vitro antimicrobial activities against various bacterial strains and Candida Albicans. Some compounds displayed potent antimicrobial effects, highlighting their potential as therapeutic agents (Mohamed et al., 2021).

Herbicidal Activity

Sulfonamide compounds have also been explored for their herbicidal properties. Hosokawa et al. (2001) synthesized novel herbicidally active sulfonamide compounds and studied their stereochemical structure-activity relationship. Their research indicated that certain isomers of these compounds were the active forms, providing insights into the development of effective herbicides (Hosokawa et al., 2001).

Structural and Chemical Analysis

The study of sulfonamide derivatives extends to their structural and chemical analysis. Sarojini et al. (2012) conducted an in-depth study of a sulfonamide compound, examining its molecular geometry, vibrational frequencies, and stability through various analytical techniques. This kind of analysis is crucial for understanding the properties and potential applications of these compounds (Sarojini et al., 2012).

Drug Discovery and Development

In the realm of drug discovery, sulfonamide derivatives have been investigated for their potential therapeutic applications. For example, Wang et al. (2014) explored derivatives of thromboxane A2 receptor antagonists, identifying potent new analogs with potential for development into antithromboxane therapies (Wang et al., 2014).

Environmental Implications

The environmental impact of sulfonamides is another area of study. Mohring et al. (2009) investigated the degradation and elimination of various sulfonamides during anaerobic fermentation, revealing how certain drugs can be considered more environmentally friendly based on their degradation behavior (Mohring et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c19-17(10-4-1-5-11-17)13-18-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h4,8-10,12,18-19H,1-3,5-7,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRMGFINGRRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCCC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)

![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)

![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)

![4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B3015454.png)

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3015460.png)